A common method for synthesizing 1-[(4-Bromophenyl)methyl]piperidin-4-amine involves the alkylation of 4-aminopiperidine with 4-bromobenzyl bromide. [] This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as acetonitrile or dimethylformamide.
1-[(4-Bromophenyl)methyl]piperidin-4-amine serves as a versatile building block for synthesizing more complex molecules. The primary amine functionality on the piperidine ring can be readily acylated, alkylated, or reacted with various electrophiles to introduce desired substituents. [, ] The bromine atom on the phenyl ring allows for further derivatization through metal-catalyzed coupling reactions, such as Suzuki-Miyaura coupling. [] This reaction enables the introduction of a wide range of aryl and heteroaryl substituents, expanding the structural diversity and potential applications of the synthesized compounds.
CCR5 Antagonists: Research has led to the development of SCH 351125, a potent CCR5 antagonist derived from a piperidino-piperidine structure incorporating 1-[(4-Bromophenyl)methyl]piperidin-4-amine. SCH 351125 exhibited potent activity against RANTES binding, blocked viral entry, and showed excellent antiviral potency against HIV-1 viral isolates. []
GluN2B Receptor Negative Allosteric Modulators (NAMs): BMS-986169, a GluN2B NAM, utilizes a structural motif incorporating the 1-[(4-Bromophenyl)methyl]piperidin-4-amine core. This compound displayed high binding affinity for the GluN2B subunit and selective inhibition of GluN2B receptor function, suggesting potential therapeutic value for treatment-resistant depression. []
Anaplastic Lymphoma Kinase (ALK) Inhibitors: LDK378, a potent and selective ALK inhibitor, was developed through structure-activity relationship studies guided by the structure of 1-[(4-Bromophenyl)methyl]piperidin-4-amine-containing compounds. LDK378 demonstrated substantial antitumor activity in ALK-positive cancer patients. []
Monoacylglycerol Lipase (MAGL) Inhibitors: JJKK-048, an ultrapotent MAGL inhibitor, features a structure incorporating the 1-[(4-Bromophenyl)methyl]piperidin-4-amine core. JJKK-048 demonstrated significant analgesic effects in animal models of pain. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: